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Metabolic Pathway & CYP3A4 Interaction Profile

Amprenavir is extensively metabolized in the liver, predominantly by the CYP3A4 enzyme [1] [2] [3]. It
also acts as a perpetrator in drug-drug interactions by inhibiting the same enzyme, though its inhibitory

potency is moderate compared to other protease inhibitors.

The following diagram illustrates the central role of CYP3A4 in amprenavir's metabolism and elimination,

and how this leads to its drug-drug interaction (DDI) potential.
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Amprenavir Metabolism and DDI Potential
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Amprenavir is a substrate and inhibitor of CYP3A4. Its metabolism creates potential for drug interactions

when combined with other CYP3A4 substrates, inducers, or inhibitors.

Key Quantitative Pharmacokinetic and Metabolic
Parameters

The tables below summarize core pharmacokinetic parameters and drug interaction data for amprenavir.

Table 1: Core Pharmacokinetic Parameters of Amprenavir

Parameter Value Context | Note
Primary Metabolic Enzyme CYP3A4 [4] [1] In human liver microsomes and recombinant
[2] systems.
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Parameter Value Context /| Note

7.1 -10.6 hours
(2]

Apparent Half-life

Protein Binding ~90% [1] [2] Primarily to alpha-1 acid glycoprotein (AAG).

Inhibition Constant (K(_i)) ~0.5 uM [4] For testosterone 6B3-hydroxylation in HLM.

Mechanism-Based Inactivation In recombinant CYP3A4.

(KC1)

1.4 pM [5]

Table 2: Impact of Hepatic Impairment on Amprenavir Exposure (Single 600 mg Dose) [1] [3]

Patient Population (Child-Pugh Recommended Dose

Class)

Change in AUC(0-) vs.

Healthy Adjustment

Moderate Cirrhosis (Class B, 2.5-fold increase 450 mg twice daily

Score 5-8)

Severe Cirrhosis (Class C, Score 4.5-fold increase

9-15)

300 mg twice daily

Table 3: Steady-State Pharmacokinetic Drug Interactions with Other Protease Inhibitors [6]

Co-administered Protease
Inhibitor

Impact on Amprenavir
Impact on Partner Drug Exposure

Exposure

Indinavir (800 mg TID)

Nelfinavir (750 mg TID)

Saquinavir (800 mg TID)

AUC~ss~: 1 33%

C~min,ss~: 1 189% (AUC~ss~
unchanged)

AUC~ss~: | 32%; C~max,ss~:
1 37%

Indinavir AUC~ss~: Decreased

Unchanged from historical data.

Unchanged from historical data.
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Co-administered Protease = Impact on Amprenavir
Impact on Partner Drug Exposure

Inhibitor Exposure
Ritonavir (Booster) Increases amprenavir exposure  Used pharmacokinetically for
[7] CYP3A4 inhibition.

Experimental Protocols for Key Studies

For researchers aiming to replicate or understand the foundational studies on amprenavir metabolism, here

are the core methodologies.

In Vitro Metabolism and Inhibition in Human Liver Microsomes
(HLM) [4]

e System Used: Recombinant CYP3A4 systems and pooled Human Liver Microsomes (HLM).

¢ Incubation Conditions: Amprenavir is incubated with HLMs in the presence of an NADPH-
regenerating system to sustain enzyme activity.

e Metabolism Assessment: The depletion of amprenavir over time is monitored to determine
metabolic stability.

¢ Reversible Inhibition Assay: Co-incubation of amprenavir with a known CYP3A4 substrate (e.g.,
testosterone). The formation of the metabolite (63-hydroxytestosterone) is measured with and
without amprenavir to calculate the inhibition constant (K~i~).

¢ Inhibitor Screening: The effects of known CYP3A4 inhibitors (e.g., ketoconazole) and other HIV
protease inhibitors on amprenavir depletion are tested to confirm the primary metabolic pathway and
rank inhibition potency.

Assessing Mechanism-Based Inactivation (MBI) of CYP3A4 [5]

¢ Pre-incubation: The potential inactivator (e.g., amprenavir or other PIs) is first pre-incubated with
the enzyme system (recombinant CYP3A4 or HLM) and NADPH.

¢ Dilution and Activity Measurement: After pre-incubation, the mixture is highly diluted and the
remaining CYP3A4 activity is measured using a specific marker reaction (e.g., testosterone 63-
hydroxylation).

e Data Analysis: The time- and concentration-dependent loss of activity is analyzed to determine the
inactivation parameters: the maximum inactivation rate (k~inact~) and the inhibitor concentration that
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supports half-maximal inactivation (K~I~).

Key Implications for Research and Development

e Drug-Drug Interaction (DDI) Risk: Amprenavir has a dual identity as a CYP3A4 substrate and a
moderate mechanism-based inactivator of the same enzyme [4] [5]. Co-administration with strong
CYP3A4 inducers (e.qg., rifampin) or inhibitors (e.g., ritonavir) requires careful management.

¢ Use of Ritonavir Boosting: The DDI potential is leveraged therapeutically. Low-dose ritonavir, a
potent CYP3A4 inhibitor, is used to "boost" amprenavir (and its prodrug fosamprenavir) by
significantly increasing its systemic exposure and half-life, allowing for less frequent dosing [7] [8].

¢ Hepatic Impairment Considerations: The strong dependence on hepatic CYP3A4 metabolism
necessitates dose reduction in patients with moderate to severe hepatic cirrhosis to prevent
drug accumulation and potential toxicity [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b518810#amprenavir-metabolic-pathway-cyp3a4-hepatic-

metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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